molecular formula C17H18N4O5S B2802939 N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 852135-58-1

N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B2802939
CAS RN: 852135-58-1
M. Wt: 390.41
InChI Key: GQTCGKWNVJBRFR-UHFFFAOYSA-N
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Description

Imidazo[2,1-b]thiazoles are a class of nitrogen-containing fused heterocyclic small molecules . They are architecturally complex molecules frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .


Synthesis Analysis

A highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .


Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazoles is complex due to the presence of multiple heteroatoms and fused rings . These molecules are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .


Chemical Reactions Analysis

The synthesis of imidazo[2,1-b]thiazoles involves a catalyst-free microwave-assisted procedure . This synthetic manipulation is expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Scientific Research Applications

Anticancer Applications

Compounds from the imidazo[2,1-b][1,3]thiazole family have shown potential as antitumor agents. For instance, guanylhydrazones derived from these compounds were tested at the National Cancer Institute and found to inhibit Complex III of the mitochondrial respiratory chain, inducing apoptosis in certain cancer cell lines (Andreani et al., 2005). Another study synthesized derivatives with cytotoxic effects on cancer (5RP7) and noncancer (F2408) cells, highlighting the structure-activity relationships crucial for enhancing anticancer activity (Meriç et al., 2008).

Antimicrobial and Antitubercular Activities

Imidazo[2,1-b][1,3]thiazole derivatives have also been investigated for their antimicrobial properties. A study developed thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives, showing significant antimicrobial activity against various bacteria and fungi, along with notable antioxidant activity (Dhiman et al., 2015). Another research effort led to the synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives with demonstrated in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain, offering a promising avenue for developing new treatments for tuberculosis (Patel et al., 2017).

Immunological and Anti-inflammatory Effects

Some imidazo[2,1-b][1,3]thiazoles have been synthesized to study their immunological effects, showing modulation of the expression of human T trypsinized lymphocytes by the CD2 receptor, suggesting potential applications in immune system modulation (Harraga et al., 1994). Additionally, new carboxamides derived from the imidazo[2,1-b]thiazole skeleton have been explored for their anti-inflammatory and analgesic activities, identifying compounds with significant cell viability and potential for treating inflammation and pain (Soyer Can et al., 2021).

Future Directions

The future directions for the study of imidazo[2,1-b]thiazoles are promising. These compounds are attracting increasing attention in medicinal chemistry, drug design, and advanced materials due to their structural complexities . They are expected to greatly expand the repertoire of reaction types in heterocyclic chemistry and pave the way for new syntheses of bioactive compounds .

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium.

Mode of Action

The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme’s activity . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the metabolic processes that rely on Coenzyme A.

Biochemical Pathways

The affected pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts this pathway, leading to a decrease in the production of Coenzyme A. This affects various downstream metabolic processes, including fatty acid synthesis and degradation, pyruvate metabolism, and citric acid cycle.

Pharmacokinetics

The compound’s ADME properties have been predicted in silico

Result of Action

The result of the compound’s action is the inhibition of growth of Mycobacterium tuberculosis . The compound has shown significant activity against Mtb, with IC50 values in the low micromolar range . It’s worth noting that the compound showed selective inhibition of Mtb over a panel of non-tuberculous mycobacteria .

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-10-15(16(22)18-8-14(25-2)26-3)27-17-19-13(9-20(10)17)11-5-4-6-12(7-11)21(23)24/h4-7,9,14H,8H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTCGKWNVJBRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-dimethoxyethyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

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